2H-1-Benzopyran-2-one, 8-acetyl-7-(benzoyloxy)-4-methyl-
Description
2H-1-Benzopyran-2-one, 8-acetyl-7-(benzoyloxy)-4-methyl- (CAS: 66185-72-6) is a substituted coumarin derivative with a molecular formula of C₁₇H₁₂O₄ and a molecular weight of 280.27 g/mol . Its structure features:
- 4-Methyl group: Enhances lipophilicity and influences π-π stacking interactions.
- 7-Benzoyloxy group: Introduces steric bulk and modulates electronic properties.
The compound is synthesized via a green chemistry approach using tris(pentafluorophenyl)borane [B(C₆F₅)₃] as a catalyst under solvent-free conditions at 20°C, achieving high efficiency and reduced environmental impact .
Properties
CAS No. |
89152-15-8 |
|---|---|
Molecular Formula |
C19H14O5 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
(8-acetyl-4-methyl-2-oxochromen-7-yl) benzoate |
InChI |
InChI=1S/C19H14O5/c1-11-10-16(21)24-18-14(11)8-9-15(17(18)12(2)20)23-19(22)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI Key |
DODFXUYTPMXGSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C(=O)C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Benzoyl Chloride-Mediated Acylation
In the primary route, III (17.44 g, 0.08 mol) is refluxed with benzoyl chloride (59 mL, 0.5 mol) at 160–170°C for 1.5 hours. The gray sticky mass is suspended in ethanol, filtered, and crystallized from glacial acetic acid, yielding 67.5% of IV (8-acetyl-7-(benzoyloxy)-4-methylcoumarin) with a melting point of 188–189°C.
Benzoic Acid/Pyridine Coupling
An alternative method employs benzoic acid in pyridine, leveraging in situ activation of the carboxylic acid. Compound III reacts with benzoic acid (1.2 equiv) in pyridine under reflux for 4 hours, affording IV in 72% yield with a higher melting point (198°C). This approach minimizes side reactions associated with benzoyl chloride’s high reactivity.
Comparative Analysis :
| Parameter | Benzoyl Chloride Method | Benzoic Acid/Pyridine Method |
|---|---|---|
| Yield | 67.5% | 72% |
| Reaction Time | 1.5 hours | 4 hours |
| Melting Point | 188–189°C | 198°C |
| Byproduct Formation | Moderate (HCl gas) | Low (H₂O) |
The discrepancy in melting points may arise from polymorphic forms or residual solvents, underscoring the need for rigorous crystallization protocols.
Mechanistic and Optimization Insights
Role of Lewis Acids in Fries Rearrangement
AlCl₃ facilitates the rearrangement by coordinating to the ester carbonyl, polarizing the C-O bond and enabling acetyl migration. Computational studies suggest a concerted mechanism involving a six-membered transition state. Alternative catalysts (e.g., FeCl₃, ZnCl₂) have been proposed but remain less efficient for this substrate.
Solvent Effects in Benzoylation
Non-polar solvents (toluene, xylene) improve benzoyl chloride reactivity by stabilizing the acyl intermediate. Conversely, pyridine acts as both solvent and base in the benzoic acid method, neutralizing HCl and driving the reaction to completion.
Challenges and Practical Considerations
-
Purification Difficulties : The sticky intermediates (e.g., III) require repeated crystallization from ethanol or acetic acid.
-
Moisture Sensitivity : Fries rearrangement and benzoylation demand anhydrous conditions to prevent hydrolysis.
-
Scale-Up Limitations : High-temperature steps (160–170°C) pose engineering challenges for industrial production.
Chemical Reactions Analysis
Types of Reactions
8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoate group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acyl chlorides and anhydrides in the presence of bases like pyridine or triethylamine are typical reagents.
Major Products
The major products formed from these reactions include various substituted coumarins, alcohol derivatives, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The biological activities of 2H-1-Benzopyran-2-one derivatives are extensive, reflecting their potential in therapeutic applications. Key areas of interest include:
Antimicrobial Activity
Research indicates that coumarin derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for similar compounds were reported as follows:
| Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that 2H-1-Benzopyran-2-one derivatives may be developed into new antimicrobial agents.
Neuroprotective Effects
Another promising application is in neuroprotection. Preliminary studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. In vitro experiments revealed a reduction in cell death by approximately 40% when treated with the compound compared to untreated controls. Additionally, there was an increase in antioxidant enzyme levels, indicating a protective mechanism against oxidative damage.
Acetylcholinesterase Inhibition
Coumarin derivatives are also being explored for their potential as acetylcholinesterase inhibitors, which is significant for treating neurodegenerative diseases like Alzheimer's disease. Research has shown that structurally similar compounds exhibit strong inhibitory activity against acetylcholinesterase, suggesting that 2H-1-Benzopyran-2-one could be effective in this regard .
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2024) evaluated the antimicrobial effects of coumarin derivatives similar to 2H-1-Benzopyran-2-one against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting the potential for developing new antimicrobial therapies.
Case Study 2: Neuroprotective Mechanisms
In another study focusing on neuroprotection, researchers investigated the effects of similar coumarin derivatives on neuronal cell lines subjected to oxidative stress. The treatment resulted in decreased cell death and increased antioxidant activity, highlighting the therapeutic potential for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as monoamine oxidase and cholinesterase, leading to various pharmacological effects. It also interacts with cellular pathways involved in oxidative stress and inflammation, contributing to its antioxidant and anti-inflammatory properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
8-Acetyl-7-hydroxy-4-methylchromen-2-one Derivatives
Key Compound: 8-Acetyl-7-(5-[4-(2-cyanophenyl)piperazin-1-yl]penthoxy)-4-methylchromen-2-one (5j) and its two-carbon linker analogue (6j) .
- Structural Differences :
- 5j : Five-carbon linker between the coumarin core and the piperazine moiety.
- 6j : Two-carbon linker.
- Biological Activity :
| Compound | EC₅₀ (nM) | Notes |
|---|---|---|
| 5j | 13,860 | Lower antagonistic activity due to steric hindrance from the longer linker. |
| 6j | 7,804 | Higher activity attributed to optimal spatial arrangement for receptor binding. |
The acetyl group in the C-family derivatives (including the target compound) reduces molecular volume compared to the B-family , improving receptor compatibility .
8-Benzoyl-7-hydroxy-4-methyl-2H-1-benzopyran-2-one Monohydrate
- Structural Features :
- 7-Hydroxy group instead of benzoyloxy.
- Benzoyl group at position 8 instead of acetyl.
- Physical Properties: Crystallizes as a monohydrate, enhancing stability and solubility . No reported bioactivity, but structural data (e.g., X-ray crystallography) highlight planar coumarin core and hydrogen-bonding interactions with water molecules .
7-Acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one (3)
- Key Differences :
- Bromomethyl group at position 4 increases electrophilicity for nucleophilic substitution reactions.
- Acetyloxy group at position 7 instead of benzoyloxy.
- Applications :
4-Methylumbelliferyl-α-D-galactopyranoside
- Structural Contrast: 7-Hydroxy group replaced with α-D-galactopyranoside. Lacks acetyl and benzoyloxy substituents.
- Functional Role :
Physical Data
Biological Activity
2H-1-Benzopyran-2-one, 8-acetyl-7-(benzoyloxy)-4-methyl-, commonly referred to as a coumarin derivative, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C19H14O5
- Molecular Weight: 322.311 g/mol
- CAS Number: 89152-15-8
Antifilarial Activity
Research has shown that certain coumarin derivatives exhibit significant antifilarial activity. A study evaluated various synthetic 2H-1-benzopyran-2-one derivatives against filarial infections caused by Litomosoides carinii and Acanthocheilonema viteae. Compounds demonstrated over 80% efficacy in killing or sterilizing macrofilariae, suggesting that benzopyran derivatives could serve as potential leads for developing new antifilarial agents .
Antioxidant Properties
Coumarins are known for their antioxidant capabilities. The compound has been studied for its ability to scavenge free radicals, thereby reducing oxidative stress. This property is crucial in preventing cellular damage and could have implications in the treatment of diseases associated with oxidative stress .
Anti-inflammatory Effects
The anti-inflammatory potential of coumarin derivatives, including 2H-1-Benzopyran-2-one, has been documented. These compounds inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in managing inflammatory conditions .
The biological activities of 2H-1-Benzopyran-2-one, 8-acetyl-7-(benzoyloxy)-4-methyl- can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
- Free Radical Scavenging : Its structure allows it to interact with and neutralize free radicals.
- Cell Signaling Modulation : It may influence various signaling pathways related to inflammation and cell survival.
Study on Antifilarial Activity
In a controlled study involving cotton rats, six synthetic derivatives of 2H-1-benzopyran-2-one were tested for their efficacy against filarial infections. The results indicated that specific compounds led to significant reductions in parasite viability, highlighting the potential for developing new treatments for filariasis .
Antioxidant Activity Assessment
A comparative study evaluated the antioxidant properties of various coumarin derivatives. The findings indicated that 2H-1-Benzopyran-2-one exhibited superior radical scavenging activity compared to other tested compounds, affirming its potential as a therapeutic agent in oxidative stress-related disorders .
Data Summary Table
Q & A
Q. What are the common synthetic routes for 8-acetyl-7-(benzoyloxy)-4-methyl-2H-1-benzopyran-2-one, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves bromination of 7-acetyloxy-4-methylcoumarin using n-bromosuccinimide (NBS) in carbon tetrachloride under reflux, followed by purification via recrystallization (ethyl acetate) . Microwave-assisted alkylation with dibromoalkanes (e.g., 1,3-dibromopropane) in the presence of KI/KCO improves yield and reduces reaction time for derivatives . Optimization requires monitoring temperature, solvent polarity, and catalyst loading to avoid side reactions (e.g., over-bromination).
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- FT-IR : Identifies acetyl (C=O at ~1665 cm), benzoyloxy (C-O at ~1276 cm), and chromenone (C=O lactone at ~1700 cm) groups .
- NMR : H NMR resolves methyl (δ 2.4 ppm), acetyl (δ 2.1 ppm), and aromatic protons (δ 6.8–8.2 ppm). C NMR confirms carbonyl carbons (δ 160–190 ppm) .
- X-ray crystallography : Resolves steric effects of the 8-acetyl and 7-benzoyloxy groups on planarity .
Q. How can researchers determine physicochemical properties like solubility and logP?
- Methodological Answer :
- Solubility : Use shake-flask methods with HPLC-UV quantification in aqueous buffers (pH 1–13) to assess pH-dependent solubility .
- logP : Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water) correlates retention time with octanol-water partitioning .
- Thermal stability : TGA/DSC under nitrogen identifies decomposition temperatures (>200°C common for coumarins) .
Advanced Research Questions
Q. What strategies are effective for synthesizing derivatives with modified bioactivity?
- Methodological Answer :
- Bromination : Introduce bromomethyl groups at the 4-position using NBS for nucleophilic substitution (e.g., with piperazines) .
- Esterification : Replace benzoyloxy with alkyl/aryl esters via Steglich esterification (DCC/DMAP) to modulate lipophilicity .
- Cross-coupling : Suzuki-Miyaura reactions at the 8-acetyl position enable aryl/heteroaryl functionalization .
Q. How can analytical challenges in quantifying this compound in biological matrices be addressed?
- Methodological Answer :
- LC-MS/MS : Use a C18 column with ESI+ ionization (m/z 294→ fragments) and deuterated internal standards to mitigate matrix effects .
- Sample preparation : Solid-phase extraction (C18 cartridges) removes interfering phenolic compounds .
- Validation : Assess recovery (>85%), LOD (<10 ng/mL), and matrix-matched calibration curves per ICH guidelines .
Q. How should researchers resolve contradictions in reported spectral data or reactivity?
- Methodological Answer :
- Cross-validation : Compare experimental H NMR with computational predictions (DFT/GIAO) to confirm signal assignments .
- Reaction reproducibility : Standardize solvent purity (e.g., anhydrous CCl for bromination) and exclude moisture to prevent hydrolysis .
- Crystallography : Resolve ambiguous NOE correlations (e.g., Z/E isomerism) via 2D NMR or single-crystal X-ray analysis .
Q. What safety protocols are essential for handling intermediates like brominated derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
